N-{1-[(furan-2-yl)methyl]-1H-pyrazol-5-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Overview
Description
N-{1-[(furan-2-yl)methyl]-1H-pyrazol-5-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a useful research compound. Its molecular formula is C17H15N3O4 and its molecular weight is 325.32 g/mol. The purity is usually 95%.
The exact mass of the compound N-[1-(2-furylmethyl)-1H-pyrazol-5-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is 325.10625597 g/mol and the complexity rating of the compound is 450. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antibacterial Agents
Pyrazole derivatives have been synthesized and evaluated for their antibacterial activity, particularly against strains such as Staphylococcus aureus and Bacillus subtilis. The synthesis of novel Schiff bases derived from pyrazol-5-one and 2-aminobenzothiazole has shown promising results in fighting bacterial infections without being cytotoxic to mammalian cells, suggesting their potential as antibacterial agents (Palkar et al., 2017).
Antimicrobial and Anticancer Agents
The design and synthesis of pyrazole derivatives have been explored for their antimicrobial and anticancer properties. For example, bis-α,β-unsaturated ketones and related compounds have been synthesized to assess their efficacy against various microbial strains and to evaluate their cytotoxicity towards cancer cell lines, indicating the potential of pyrazole derivatives in developing new therapeutic agents (Altalbawy, 2013).
Insecticidal Activity
Research into pyrazole amide derivatives has revealed that some compounds exhibit promising insecticidal activity, particularly against pests like the cotton bollworm. This suggests the potential of pyrazole derivatives in agricultural applications to protect crops from pests without harmful effects on non-target organisms (Deng et al., 2016).
Anti-Leukemia Agents
Synthesis of furopyrazole analogs has demonstrated significant cytotoxicity against leukemia cell lines, indicating their potential as anti-leukemia agents. These compounds have been shown to induce cell differentiation and apoptosis, offering a novel approach to leukemia treatment (Chou et al., 2007).
Mechanism of Action
Target of Action
Furan derivatives, which this compound is a part of, have been known to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .
Mode of Action
Furan-containing compounds generally interact with their targets to induce a variety of biological responses .
Biochemical Pathways
Furan derivatives have been known to influence a variety of biochemical pathways, leading to their diverse pharmacological effects .
Result of Action
Furan derivatives have been known to induce a variety of biological responses, including anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer effects .
Safety and Hazards
Properties
IUPAC Name |
N-[2-(furan-2-ylmethyl)pyrazol-3-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4/c21-17(15-11-23-13-5-1-2-6-14(13)24-15)19-16-7-8-18-20(16)10-12-4-3-9-22-12/h1-9,15H,10-11H2,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCGXDYHXUIDZEN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NC3=CC=NN3CC4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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